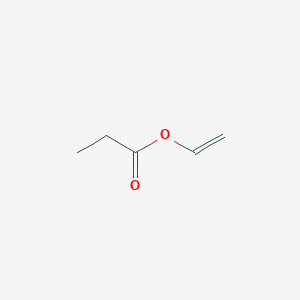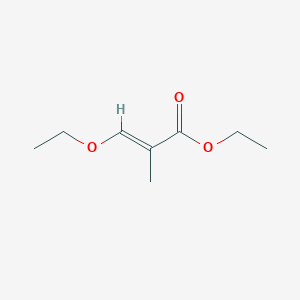
ethyl (E)-3-ethoxy-2-methylacrylate
説明
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers. It may also include the compound’s occurrence in nature or its synthesis .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, reactivity, and spectral properties .科学的研究の応用
- Application Summary : This study aimed to isolate endophytic fungi from the Ocimum basilicum plant and evaluate their biological activities .
- Methods of Application : The endophytic fungal strains were isolated and identified morphologically and genetically. Cell-free filtrates of these strains were extracted using ethyl acetate .
- Results : The crude extracts exhibited promising antimicrobial activity against several pathogens and potential antioxidant activity .
- Application Summary : This paper reviews the progress of lipase-mediated preparation of vitamin E ester derivatives .
- Methods of Application : The enzymatic synthesis of vitamin E ester derivatives has received increasing attention due to its environmental friendliness, high catalytic efficiency, and inherent selectivity .
- Results : Vitamin E ester derivatives exhibit improved stability and a stronger antioxidant capacity, and even gain new biological functions compared to vitamin E .
Antimicrobial, Antioxidant, Cytotoxic Activities and Phytochemical Analysis of Fungal Endophytes Isolated from Ocimum Basilicum
Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives
- Application Summary : Ethylbenzene is used as an intermediate in the production of polystyrene .
- Methods of Application : Ethylbenzene is dehydrogenated to give hydrogen and styrene, which is then used to produce polystyrene .
- Results : The production of styrene is the dominant application of ethylbenzene .
- Application Summary : A new patent has been awarded for making piezoelectric devices, such as sensors and actuators, using Nodax, a biodegradable, bio-based polymer .
- Methods of Application : The polymer was found to have surprisingly high piezoelectric properties, meaning that it’s capable of producing electricity when bent or deformed .
- Results : This achievement paves the way for a wide range of potential applications and commercialization opportunities .
Ethylbenzene in Polystyrene Production
Bio-based Polymer in Piezoelectric Devices
- Application Summary : Ethylbenzene is used as an intermediate in the production of polystyrene .
- Methods of Application : Ethylbenzene is dehydrogenated to give hydrogen and styrene, which is then used to produce polystyrene .
- Results : The production of styrene is the dominant application of ethylbenzene .
- Application Summary : Ethylene glycol is an important organic compound and chemical intermediate used in a large number of industrial processes .
- Methods of Application : A variety of chemical systems have been explored for the synthesis of ethylene glycol, particularly via reaction processes derived from fossil fuels and biomass-based resources .
- Results : Significant advances have been made in the prevalent synthesis and applications of ethylene glycol, with emphases on the catalytic reactivity and reaction mechanisms of the main synthetic methodologies and applied strategies .
Ethylbenzene in Polystyrene Production
Ethylene Glycol in Various Industrial Processes
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl (E)-3-ethoxy-2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCHIWJCAAITIC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-ethoxy-2-methylacrylate | |
CAS RN |
1085699-23-5 | |
| Record name | Ethyl (E)-3-ethoxy-2-methylacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






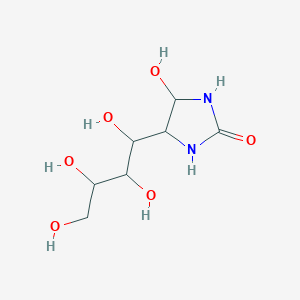

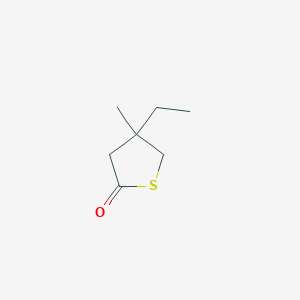
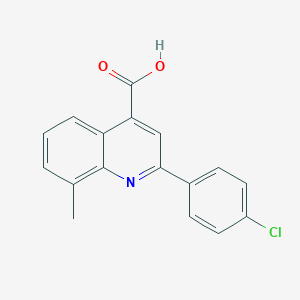


![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
